6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one
Description
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is a synthetic benzofuran-3-one derivative characterized by a fused bicyclic core structure. Key substituents include a 4-methoxyphenyl group at position 2, a hydroxyl group at position 6, and a 4-methylpiperidylmethyl moiety at position 6.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)14-19-20(25)8-7-18-22(26)21(28-23(18)19)13-16-3-5-17(27-2)6-4-16/h3-8,13,15,25H,9-12,14H2,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICCBTYWNLBIQ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is to start with the benzo[b]furan core and introduce the hydroxy, methoxyphenyl, and piperidyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The piperidyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzo[b]furan-3-one derivative, while reduction of the methoxyphenyl group may produce a hydroxyphenyl derivative.
Scientific Research Applications
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzofuran-3-one derivatives, which are often modified at positions 2, 6, and 7 to optimize biological activity. Below is a detailed comparison with structurally related analogs:
Structural Analogues with Variations at Position 7
Core Structure Comparisons
- Benzofuran-3-one vs. Chromen-2-one (e.g., 7-Methoxy-3-phenyl-chromen-2-one derivatives): Chromen-2-one analogs (e.g., ) feature a fused benzopyran core instead of benzofuran.
Functional Group Analysis
- 4-Methoxyphenyl vs. Substituted Phenyl Groups :
Compounds in feature halogenated or multi-methoxy phenyl groups at position 2. The 4-methoxy group in the target compound balances electron-donating effects and steric bulk, which may optimize π-π stacking in receptor binding . - Hydroxyl at Position 6 :
The 6-hydroxy group is conserved across analogs (e.g., ), suggesting its critical role in hydrogen-bond donation, as seen in antioxidant or enzyme-inhibitory activities .
Pharmacological and Physicochemical Inferences
- Solubility and Ionization: The 4-methylpiperidyl group (pKa ~10) ionizes at physiological pH, improving water solubility compared to non-ionizable methyl or benzyloxy groups (e.g., ) .
Biological Activity
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one, also known as compound EVT-2869388, is a synthetic organic compound belonging to the benzofuran family. Its complex structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is C23H25NO4, with a molecular weight of 379.4 g/mol. The compound features a hydroxyl group, a methoxyphenyl substituent, and a piperidinyl group, contributing to its unique reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 869077-92-9 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Research indicates that compounds similar to 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one exhibit potent anticancer properties. For instance, studies on related benzofurans have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structural features may enhance its interaction with microtubules, making it a candidate for cancer therapy.
Case Study: Tubulin Polymerization Inhibition
A study evaluating the effects of various benzofuran derivatives demonstrated that specific modifications could significantly increase their antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HUVECs (human umbilical vein endothelial cells). The introduction of methoxy and piperidinyl groups was found to enhance selectivity towards tumor cells over normal endothelial cells .
The proposed mechanism of action for 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one involves:
- Interaction with Microtubules : By binding to tubulin, the compound disrupts the normal polymerization process essential for mitosis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiangiogenic Effects : By inhibiting endothelial cell proliferation, it may reduce tumor vascularization, starving tumors of necessary nutrients.
Other Biological Activities
Preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial properties due to its structural characteristics. The presence of hydroxyl and methoxy groups is often associated with increased antioxidant activity, which can mitigate oxidative stress in various biological systems.
In Vitro Studies
In vitro assays have demonstrated that 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one exhibits concentration-dependent inhibition of cancer cell proliferation. For example:
| Concentration (µM) | % Inhibition (MCF-7) | % Inhibition (HUVECs) |
|---|---|---|
| 10 | 35 | 15 |
| 25 | 60 | 30 |
| 50 | 85 | 50 |
These results indicate that the compound is more effective against MCF-7 cells compared to HUVECs, supporting its potential as a selective anticancer agent .
In Vivo Studies
While in vitro results are promising, further research is required to evaluate the efficacy and safety profiles in vivo. Current investigations focus on animal models to assess pharmacokinetics and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
